![molecular formula C13H22O3Si B14390252 Benzoic acid;[diethyl(methyl)silyl]methanol CAS No. 88216-32-4](/img/structure/B14390252.png)
Benzoic acid;[diethyl(methyl)silyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[diethyl(methyl)silyl]methanol is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a well-known aromatic carboxylic acid, while the silyl ether group is often used in organic synthesis for protecting alcohols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[diethyl(methyl)silyl]methanol typically involves the protection of methanol with a silyl group followed by the introduction of the benzoic acid moiety. One common method is to react methanol with diethyl(methyl)silyl chloride in the presence of a base such as triethylamine to form the silyl ether. This intermediate can then be reacted with benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzylic position can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to benzyl alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[diethyl(methyl)silyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection and deprotection of alcohols.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving silyl ethers.
Medicine: Investigated for its potential as a drug intermediate or a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid;[diethyl(methyl)silyl]methanol involves its ability to act as a protecting group for alcohols. The silyl ether group can be introduced to protect the hydroxyl group during various chemical reactions and then removed under mild conditions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl methanol
- Tert-butyldimethylsilyl methanol
- Triisopropylsilyl methanol
Comparison
Benzoic acid;[diethyl(methyl)silyl]methanol is unique due to the presence of both the benzoic acid and silyl ether groups. This combination allows for a broader range of chemical reactivity compared to compounds with only one of these functional groups. The diethyl(methyl)silyl group provides steric protection, which can be advantageous in certain synthetic applications.
Eigenschaften
CAS-Nummer |
88216-32-4 |
|---|---|
Molekularformel |
C13H22O3Si |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
benzoic acid;[diethyl(methyl)silyl]methanol |
InChI |
InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-4-8(3,5-2)6-7/h1-5H,(H,8,9);7H,4-6H2,1-3H3 |
InChI-Schlüssel |
WGWJMAMAAYIDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)CO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
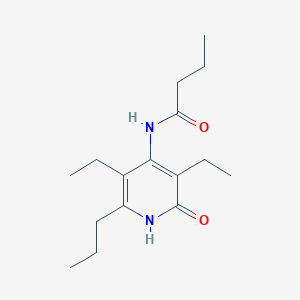
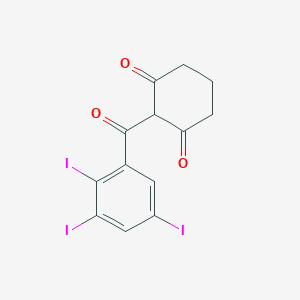
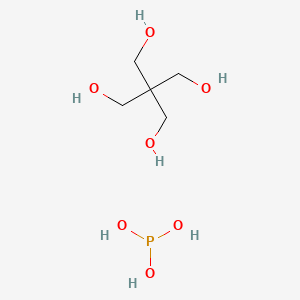
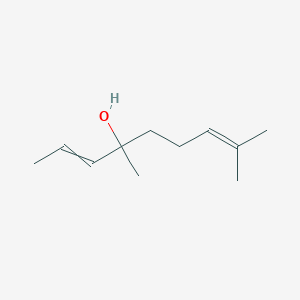


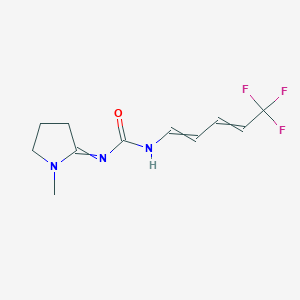
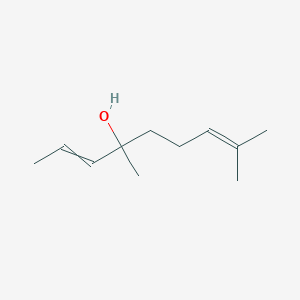
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)


